3-Phenyl-1,3-diazinane-2,4-dione
Beschreibung
3-Phenyl-1,3-diazinane-2,4-dione (CAS: Not explicitly provided; structurally referenced in ) is a six-membered heterocyclic compound featuring a 1,3-diazinane core with phenyl substitution at the 3-position and two ketone groups at the 2- and 4-positions. Its molecular formula is C₁₁H₁₀N₂O₂ (based on analogous compounds in and 15), and it is primarily utilized in pharmaceutical and organic synthesis research. The compound’s structural uniqueness lies in its phenyl group, which influences electronic distribution and steric effects, impacting reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-phenyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWUGUUWSTVMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517266 | |
| Record name | 3-Phenyldihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-31-2 | |
| Record name | 3-Phenyldihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with diethyl malonate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 3-Phenyl-1,3-diazinane-2,4-dione may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil (5-FU)
1-Phenyl-1,3-diazinane-2,4-dione
1-Benzyl-5-bromo-1,3-diazinane-2,4-dione
5-(Naphthalen-2-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione
- Structure : CAS 498531-61-6 ().
- Key Differences: Core Heterocycle: Thiazolidine (sulfur-containing) vs. diazinane (nitrogen-only). Substitution: Naphthylamino group at position 5.
Physicochemical and Pharmacokinetic Data Table
Biologische Aktivität
3-Phenyl-1,3-diazinane-2,4-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of 3-Phenyl-1,3-diazinane-2,4-dione is characterized by a diazinane ring with a phenyl substituent. Its molecular formula is , and it exhibits unique reactivity due to the presence of both nitrogen atoms and carbonyl groups.
The biological activity of 3-Phenyl-1,3-diazinane-2,4-dione is primarily mediated through its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes, influencing biochemical pathways critical for cellular functions. The compound's ability to bind to active sites on target proteins results in alterations in their activity and function.
Antimicrobial Activity
Research indicates that 3-Phenyl-1,3-diazinane-2,4-dione exhibits promising antimicrobial properties . A study demonstrated that derivatives of this compound showed significant antibacterial and antifungal activity against various pathogens. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anticancer Properties
The anticancer potential of 3-Phenyl-1,3-diazinane-2,4-dione has been explored in several studies. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound demonstrated an IC50 value of 42.30 µM against human cancer cell lines in vitro .
Case Study: Cancer Cell Line Testing
In a recent study involving breast cancer cell lines (MCF-7), 3-Phenyl-1,3-diazinane-2,4-dione was found to inhibit cell proliferation significantly. The study employed MTT assays to assess viability:
- Cell Line: MCF-7
- IC50: 42.30 µM
- Control (Cisplatin): 21.42 µM
This indicates that while effective, the compound's potency is less than that of Cisplatin, a standard chemotherapeutic agent .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Docking studies suggest that the binding affinity of 3-Phenyl-1,3-diazinane-2,4-dione to CDK2 is comparable to known inhibitors.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Cyclin-dependent kinase 2 | 75 |
| Protein kinase A | 60 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
